molecular formula C16H20N4O3S B11276939 2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide

2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B11276939
M. Wt: 348.4 g/mol
InChI Key: JUJGZBPFJKLVTK-UHFFFAOYSA-N
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Description

2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide is a complex organic compound that features a morpholine ring, an oxadiazole ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with carbon disulfide and an alkylating agent under basic conditions.

    Attachment of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.

    Formation of the Phenylacetamide Moiety: The final step involves the acylation of the amine group with phenylacetyl chloride to form the phenylacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Research has indicated potential anti-inflammatory and anti-tumor activities, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to bind to bacterial enzymes, inhibiting their function and leading to cell death. The anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: This compound also contains a morpholine ring and has been studied for its anti-inflammatory and anti-tumor activities.

    (2-morpholin-4-yl-ethyl)[5-(-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amine: Another compound with a morpholine ring, used in various chemical syntheses.

Uniqueness

2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide is unique due to the presence of both the oxadiazole and phenylacetamide moieties, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[[5-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C16H20N4O3S/c21-14(17-13-4-2-1-3-5-13)12-24-16-19-18-15(23-16)6-7-20-8-10-22-11-9-20/h1-5H,6-12H2,(H,17,21)

InChI Key

JUJGZBPFJKLVTK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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